molecular formula C11H19N3O2 B6362741 3-Nitro-1-(octan-2-yl)-1H-pyrazole CAS No. 1240566-76-0

3-Nitro-1-(octan-2-yl)-1H-pyrazole

Cat. No. B6362741
CAS RN: 1240566-76-0
M. Wt: 225.29 g/mol
InChI Key: JXVXATOJMHBAAM-UHFFFAOYSA-N
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Description

3-Nitro-1-(octan-2-yl)-1H-pyrazole (NOP) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound containing both nitrogen and oxygen atoms and can be synthesized from nitrobenzene and octan-2-ol. NOP has been studied for its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex, and as an enzyme inhibitor, a molecule that interferes with the activity of an enzyme.

Scientific Research Applications

Synthesis and Characterization of Energetic Materials

A novel approach in the development of energetic compounds involves the design and synthesis of pyrazole derivatives, which have shown promising applications due to their high thermal stability and low sensitivity. For instance, Zheng et al. (2020) synthesized a series of energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating low sensitivity and acceptable detonation properties with decomposition temperatures higher than 300°C (Zheng et al., 2020). Similarly, Dalinger et al. (2016) focused on the synthesis of nitropyrazole derivatives bearing both furazan and trinitromethyl moieties, highlighting their potential as high-performance energetic materials (Dalinger et al., 2016).

Magnetic Materials and Coordination Chemistry

The functionalization of pyrazole compounds has been explored to achieve specific magnetic properties. For example, Xi et al. (2019) developed a family of hetero-tri-spin complexes using a nitronyl nitroxide biradical ligand, which showed slow magnetic relaxation behaviors in a CoII-LnIII system, indicating potential applications in the development of molecular magnetic materials (Xi et al., 2019).

Structural Studies and Reactivity

The reactivity and structural characteristics of pyrazole derivatives have been extensively studied to understand their potential applications further. The synthesis and comparison of the reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative by Dalinger et al. (2013) shed light on the nucleophilic substitution reactions these compounds undergo, which is crucial for designing novel pyrazole-based materials with tailored properties (Dalinger et al., 2013).

Antimicrobial and Antibacterial Applications

Although not directly related to 3-Nitro-1-(octan-2-yl)-1H-pyrazole, studies on pyrazole derivatives have also explored their potential as antimicrobial and antibacterial agents. For instance, Soliman et al. (2019) synthesized bis-pyrazolyl-s-triazine Ni(II) pincer complexes, which showed selective antibacterial activity against Gram-positive bacteria, highlighting the potential of pyrazole derivatives in medicinal chemistry (Soliman et al., 2019).

properties

IUPAC Name

3-nitro-1-octan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-8-11(12-13)14(15)16/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVXATOJMHBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(octan-2-yl)-1H-pyrazole

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